Cas no 183875-28-7 (Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside)

Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside structure
183875-28-7 structure
Product Name:Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
CAS No:183875-28-7
MF:C35H36O6S
MW:584.721749305725
MDL:MFCD27976837
CID:3038491
PubChem ID:354333043
Update Time:2025-04-21

Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside Chemical and Physical Properties

Names and Identifiers

    • Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
    • -<small>D<
    • Gal[2Ac,346Bn]-β-SPh
    • Gal[2Ac,346Bn]-beta-SPh
    • P2078
    • 183875-28-7
    • T71980
    • b-D-Galactopyranoside, phenyl 3,4,6-tris-O-(phenylmethyl)-1-thio-,acetate
    • MFCD27976837
    • [(2S,3R,4S,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl] acetate
    • HY-W393741
    • Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
    • MDL: MFCD27976837
    • Inchi: 1S/C35H36O6S/c1-26(36)40-34-33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(25-37-22-27-14-6-2-7-15-27)41-35(34)42-30-20-12-5-13-21-30/h2-21,31-35H,22-25H2,1H3/t31-,32+,33+,34-,35+/m1/s1
    • InChI Key: IKFDEPUTIUTSLC-NVCPMKERSA-N
    • SMILES: S(C1C=CC=CC=1)[C@H]1[C@@H]([C@H]([C@H]([C@@H](COCC2C=CC=CC=2)O1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OC(C)=O

Computed Properties

  • Exact Mass: 584.22326004g/mol
  • Monoisotopic Mass: 584.22326004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 14
  • Complexity: 757
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.5
  • XLogP3: 6.4

Experimental Properties

  • Density: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 111°C(lit.)
  • Boiling Point: 691.3±55.0 °C at 760 mmHg
  • Flash Point: 343.2±19.5 °C
  • Solubility: Insuluble (9.4E-5 g/L) (25 ºC),
  • Vapor Pressure: 0.0±2.2 mmHg at 25°C

Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside Security Information

Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside; .
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